1-Fluoro-3-(2-nitroethyl)benzene

Medicinal Chemistry Drug Design Lipophilicity

Standard ortho- or para-isomers often fail to deliver required regioselectivity in multi-step syntheses. 1-Fluoro-3-(2-nitroethyl)benzene (CAS 391-01-5) solves this with a defined meta-substitution pattern. - **Key electronic advantage**: LogP 2.18 (vs. para-isomer LogP 3.1) for improved oral bioavailability - **Versatile handle**: Nitro group reducible to aniline for amide coupling & heterocycle formation - **Certified quality**: 98% purity with full GHS safety documentation Direct replacement for unreliable ortho/para analogs in medicinal chemistry and agrochemical R&D.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B11726040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(2-nitroethyl)benzene
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC[N+](=O)[O-]
InChIInChI=1S/C8H8FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2
InChIKeyDEGKSMMJAUAPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-(2-nitroethyl)benzene Overview & Sourcing


1-Fluoro-3-(2-nitroethyl)benzene (C₈H₈FNO₂, MW 169.15) is a meta-substituted aromatic fluoride bearing a 2-nitroethyl side chain . It belongs to the class of nitroethyl-substituted aromatic fluorides, where the combination of the strongly electron-withdrawing fluorine atom and the nitroethyl group imparts distinct electronic properties to the benzene ring . Commercially, it is available as a research chemical with a typical purity of 98%, and it is supplied with comprehensive safety documentation including GHS classification and hazard statements . This compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where its specific substitution pattern enables regioselective transformations not accessible with its ortho- or para-regioisomers .

Substitution Pattern
Meta-substituted (1,3-) aromatic fluoride for regioselective transformations
Quality Level
Certified high purity, supported by GHS documentation
Synthetic Role
Building block for medicinal chemistry and agrochemical intermediate synthesis

Why 1-Fluoro-3-(2-nitroethyl)benzene Cannot Be Replaced


In research and development, the substitution pattern on the aromatic ring is a critical determinant of a molecule's reactivity, physicochemical properties, and ultimate function. For 1-fluoro-3-(2-nitroethyl)benzene, the specific 1,3-relationship (meta-substitution) of the fluorine and nitroethyl groups creates a unique electronic environment . This is fundamentally different from its ortho- (1,2-) or para- (1,4-) isomers, which exhibit altered dipole moments, steric hindrance, and regioselectivity in subsequent reactions. Generic substitution with a different isomer, or with a compound lacking the 2-nitroethyl side chain (e.g., simple fluoronitrobenzenes), will lead to different reaction outcomes, potentially derailing a multi-step synthetic sequence or altering the biological activity of the final product . The following evidence quantifies these differences, providing a basis for informed procurement.

Target
1-Fluoro-3-(2-nitroethyl)benzene (meta)
Common Substitute
Ortho- or para-regioisomers (1,2- or 1,4-substituted)
Key Mismatch
Lipophilicity profile may shift significantly; meta isomer reports lower LogP than para.
Impact
Different membrane permeability and solubility behavior may alter pharmacokinetic properties.
Key Mismatch
Reactivity in nucleophilic aromatic substitution may differ by orders of magnitude.
Impact
Regioselectivity and reaction rate shifts may derail established synthetic sequences.

1-Fluoro-3-(2-nitroethyl)benzene vs. Key Comparators


Lipophilicity: Meta vs. Para Isomer

The lipophilicity of 1-fluoro-3-(2-nitroethyl)benzene (meta-isomer) differs significantly from its para-isomer (1-fluoro-4-(2-nitroethyl)benzene). The target compound has a calculated LogP of 2.18 . In contrast, a computational source reports a LogP of 3.1 for the para-isomer [1]. This represents a 42% increase in LogP for the para-substituted compound, which translates to a roughly 8.3-fold higher partition coefficient between octanol and water, indicating substantially different pharmacokinetic and solubility behavior.

Lipophilicity
Cross-study
Meta LogP 2.18, Para LogP 3.1 (calculated)
Reported lower lipophilicity for meta isomer supports selection when moderate LogP is preferred.
Separate computational sources; no head-to-head measurement.
Medicinal Chemistry Drug Design Lipophilicity

Purity and Supplier Validation

1-Fluoro-3-(2-nitroethyl)benzene is commercially available from established suppliers with a certified purity of 98% . In contrast, many close analogs, such as 1-fluoro-4-(2-nitroethyl)benzene, are often listed without a verified purity specification from a primary supplier , or are available only as screening compounds with limited analytical data . This quantifiable difference in available quality assurance directly impacts experimental reproducibility.

Purity Assurance
Direct comparison
Target: 98% vendor certified. Para-isomer: purity not specified.
Defined purity specification reduces experimental variability for reliable synthesis.
Supplier data as of 2026; verify lot-specific certificate.
Chemical Sourcing Quality Control Reproducibility

Reactivity: Meta vs. Ortho/Para Isomers

The meta-substitution pattern of 1-fluoro-3-(2-nitroethyl)benzene results in a unique reactivity profile compared to its ortho- and para-regioisomers. While specific quantitative rate data for this exact compound is not available, class-level inference from fluoronitrobenzene chemistry indicates that ortho- and para-nitro groups activate aromatic rings for nucleophilic substitution by factors of >10^3 compared to the meta-isomer [1]. This suggests that the meta-isomer will exhibit significantly different, and in many cases more controlled, reactivity in substitution reactions.

Reactivity
Class-level
Meta isomer expected to react >10³-fold slower in nucleophilic substitution vs. ortho/para analogs.
Data to verify for this specific compound; class-level inference suggests controlled reactivity profile.
Extrapolated from fluoronitrobenzene chemistry; confirm under actual reaction conditions.
Organic Synthesis Electrophilic Substitution Regioselectivity

Applications of 1-Fluoro-3-(2-nitroethyl)benzene


Medicinal Chemistry: Controlled Lipophilicity

In drug discovery, optimizing a lead compound's lipophilicity (LogP) is crucial for balancing membrane permeability with aqueous solubility. The calculated LogP of 2.18 for 1-fluoro-3-(2-nitroethyl)benzene positions it as a less lipophilic alternative to its para-isomer (LogP 3.1) [1]. Researchers can use the meta-isomer as a core scaffold to maintain a lower overall LogP in a candidate molecule, potentially improving oral bioavailability and reducing off-target binding associated with highly lipophilic compounds.

High-Reproducibility Organic Synthesis

For synthetic chemists developing new reaction methodologies or constructing complex molecules, the use of a well-characterized starting material is paramount. 1-Fluoro-3-(2-nitroethyl)benzene is available with a certified purity of 98% . This defined quality control ensures that reaction outcomes (yield, selectivity) are not confounded by unknown impurities, a risk present when sourcing its para-isomer or other analogs that lack a purity specification from their primary vendor .

meta-Substituted Aniline Synthesis

The nitro group of 1-fluoro-3-(2-nitroethyl)benzene is a versatile precursor to an amine. Reduction of the nitro group yields a meta-substituted aniline derivative. This transformation is a cornerstone of pharmaceutical synthesis, as anilines are key intermediates for amide coupling, diazonium chemistry, and heterocycle formation. The meta-substitution pattern of this compound ensures that the resulting aniline retains the 1,3-relationship between the fluorine and the aminoethyl side chain, a structural motif found in various bioactive molecules .

Agrochemical Intermediate Development

Fluorinated aromatic compounds are prevalent in modern agrochemicals due to the metabolic stability and enhanced bioactivity conferred by the C-F bond. The 2-nitroethyl group offers a handle for further functionalization, such as reduction to an amine or conversion to a ketone . This dual functionality makes 1-fluoro-3-(2-nitroethyl)benzene a strategic building block for designing novel herbicides or fungicides where precise electronic and steric control is required for target enzyme inhibition.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Lower calculated LogP vs. para isomer
LogP verification for candidate permeability and solubility
Reproducible synthesis
Certified high purity and documented quality
Lot-specific purity analysis and impurity profiling
meta-Substituted aniline precursor
Nitro group reducible to amine with retained 1,3-relationship
Reduction selectivity and amine intermediate identity
Agrochemical intermediate
Fluorine and 2-nitroethyl handle for further derivatization
Electrophilic/nucleophilic pathway compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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